

Ethynodiol Diacetate: A Technical Guide to its Historical Development and Discovery

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Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of **ethynodiol diacetate**, a synthetic progestin that has played a significant role in the advent of hormonal contraception. The document details its initial synthesis, key milestones in its development, and the pioneering researchers behind its creation. A comprehensive overview of its mechanism of action, metabolism, and pharmacokinetics is presented, supported by quantitative data from historical and contemporary studies. This guide also includes detailed experimental methodologies for its synthesis and biological evaluation, offering a valuable resource for researchers in steroid chemistry and pharmacology.

Introduction

Ethynodiol diacetate is a synthetic progestogen, a derivative of 19-nortestosterone, that emerged from the intensive steroid chemistry research of the mid-20th century. Its development was a pivotal step in the creation of oral contraceptives, offering a potent and orally active alternative to naturally occurring progesterone. This guide traces the journey of **ethynodiol diacetate** from its discovery to its establishment as a key component in hormonal contraception.

Historical Development and Discovery

The story of **ethynodiol diacetate** is intrinsically linked to the broader quest for potent, orally active progestational agents. Following the discovery of the progestational activity of 19-norprogesterone, researchers at G.D. Searle & Co. embarked on a mission to synthesize novel 19-norsteroids with enhanced oral bioavailability and progestational effects.^[1]

Key Milestones

The development of **ethynodiol diacetate** can be summarized by the following key milestones:

- 1954: Etnynodiol, the parent compound of **ethynodiol diacetate**, was first synthesized by a reduction of norethisterone.
- 1954: Frank B. Colton and Paul D. Klimstra, chemists at G.D. Searle & Co., synthesized **ethynodiol diacetate**.^[2]
- 1958: Frank B. Colton was granted a U.S. patent for the synthesis of **ethynodiol diacetate**.
- 1965: **Ethynodiol diacetate** was introduced for medical use.
- 1965: Paul D. Klimstra was granted a U.S. patent detailing the preparation of the 3-acetate, 17-acetate, and diacetate forms of ethynodiol.
- 1966: The combination of **ethynodiol diacetate** and the estrogen mestranol was approved for medical use in the United States under the brand name Ovulen.
- 1970: A combination of **ethynodiol diacetate** and the estrogen ethinylestradiol was approved in the United States as Demulen.

The Pioneers: Frank B. Colton and G.D. Searle

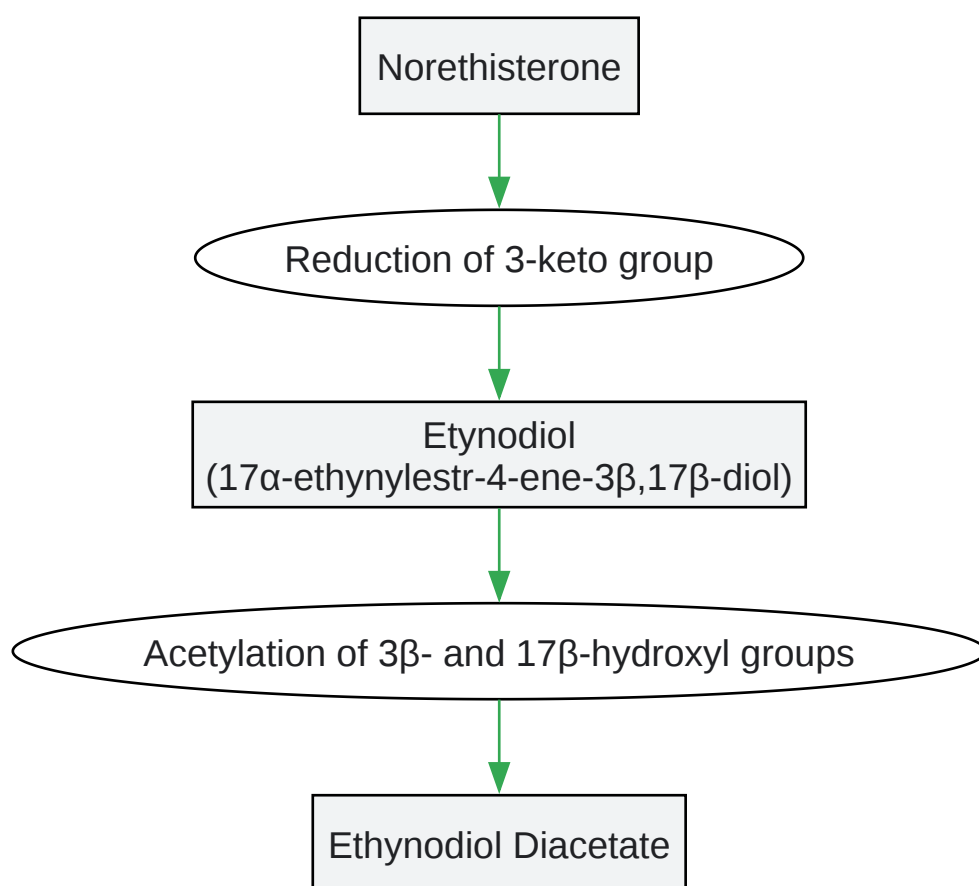
The discovery and development of **ethynodiol diacetate** were a direct result of the pioneering steroid research program at G.D. Searle & Co., led by Dr. Frank B. Colton. Colton's work in the 1950s was instrumental in the synthesis of several groundbreaking steroids, including norethynodrel, the progestin component of Enovid, the first oral contraceptive.^[2] His research on 19-norsteroids paved the way for the development of **ethynodiol diacetate**, further solidifying G.D. Searle's position as a leader in the field of steroidal hormones.

Chemical Synthesis

Ethynodiol diacetate is a derivative of norethisterone, differing by the reduction of the 3-keto group to a 3 β -hydroxyl group and the acetylation of both the 3 β - and 17 β -hydroxyl groups.

Synthesis Pathway

The synthesis of **ethynodiol diacetate** originates from norethisterone. The general synthetic pathway involves the reduction of the 3-keto group of norethisterone to a hydroxyl group, followed by acetylation of both the newly formed 3-hydroxyl group and the existing 17-hydroxyl group.



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Synthetic Pathway of **Ethynodiol Diacetate**

Experimental Protocol (Generalized)

While the specific, detailed experimental protocols from the original patents by Colton and Klimstra are not fully available in the public domain, a generalized procedure for the synthesis of **ethynodiol diacetate** from norethisterone can be outlined based on standard steroid chemistry of that era.

Step 1: Reduction of Norethisterone to Etnynodiol

- Objective: To selectively reduce the 3-keto group of norethisterone to a 3 β -hydroxyl group.
- Reagents: Norethisterone, a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and an appropriate solvent (e.g., ethanol or tetrahydrofuran).
- Procedure:
 - Norethisterone is dissolved in a suitable solvent in a reaction flask.
 - The reducing agent is added portion-wise to the solution, typically at a controlled temperature (e.g., 0°C to room temperature).
 - The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - The reaction is quenched by the careful addition of water or a dilute acid.
 - The product, etynodiol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.
 - Purification is typically achieved by recrystallization or column chromatography.

Step 2: Acetylation of Etnynodiol to **Ethynodiol Diacetate**

- Objective: To acetylate both the 3 β - and 17 β -hydroxyl groups of etynodiol.
- Reagents: Etnynodiol, an acetylating agent such as acetic anhydride or acetyl chloride, and a base catalyst (e.g., pyridine or triethylamine).
- Procedure:

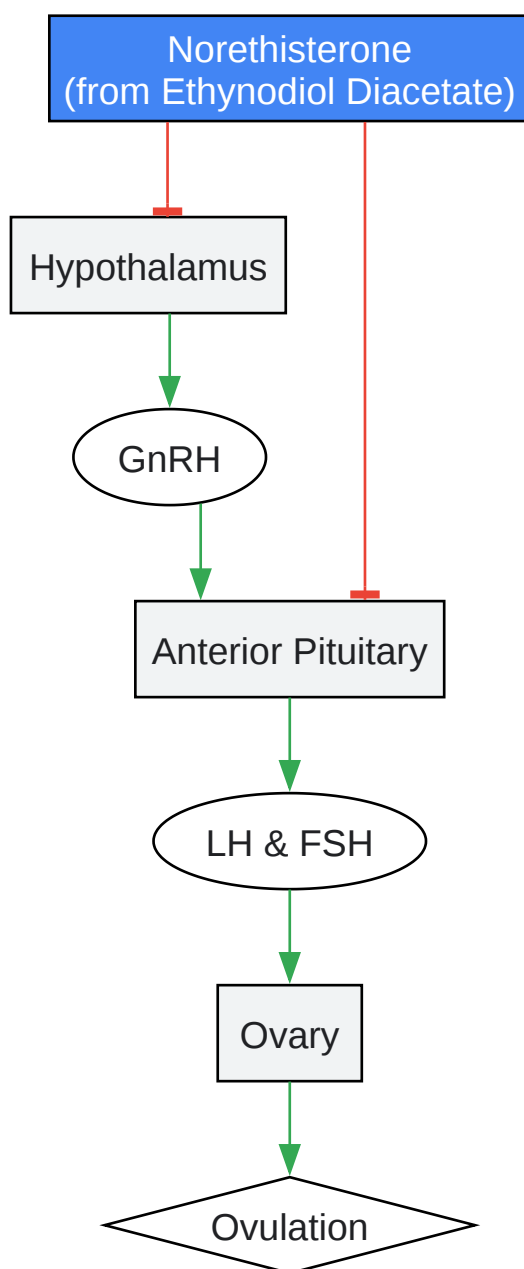
- Etynodiol is dissolved in a mixture of the base and the acetylating agent.
- The reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC).
- The reaction mixture is then poured into ice water to precipitate the product.
- The solid product, **ethynodiol diacetate**, is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent.

Mechanism of Action

Ethynodiol diacetate functions as a prodrug, being rapidly metabolized to its active form, norethisterone, in the body. Norethisterone then exerts its progestational and contraceptive effects by binding to and activating progesterone and, to a lesser extent, estrogen receptors.[3]

Signaling Pathway

The primary mechanism of action of **ethynodiol diacetate**'s active metabolite, norethisterone, involves the negative feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis.



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Mechanism of Action of **Ethynodiol Diacetate**

By binding to progesterone receptors in the hypothalamus and pituitary gland, norethisterone inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins prevents follicular development and ovulation. Additionally, progestogenic activity alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to be less receptive to implantation.

Pharmacological Profile

Metabolism and Pharmacokinetics

Upon oral administration, **ethynodiol diacetate** is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. It is quickly converted by esterases to etynodiol and then to the pharmacologically active metabolite, norethisterone.

| Parameter | Value | Reference |
|---|-----------------------------------|-----------|
| Active Metabolite | Norethisterone | |
| Bioavailability | Variable, rapidly converted | [2] |
| Protein Binding (Norethisterone) | ~97% to albumin and SHBG | [5] |
| Metabolism | Hepatic | [5] |
| Elimination Half-life (Norethisterone) | 4-6.9 hours | [2] |
| Excretion | Primarily in urine as metabolites | [6] |

Biological Activity

The progestational activity of 19-norsteroids was extensively studied using the Clauberg assay in immature female rabbits.[7] This assay measures the endometrial proliferation in response to a progestogen after estrogen priming. While specific quantitative data for **ethynodiol diacetate** from these early studies is not readily available, it was established as a potent oral progestin.[8] Studies on various 19-norsteroids demonstrated that oral activity was often significantly greater than subcutaneous activity.[7]

Receptor Binding Affinity:

Ethynodiol diacetate itself has low affinity for progesterone and estrogen receptors. Its biological activity is primarily due to its rapid conversion to norethisterone. Norethisterone binds with high affinity to the progesterone receptor and with lower affinity to the estrogen and androgen receptors.

Clinical Use and Efficacy

Ethynodiol diacetate has been used exclusively in combination with an estrogen as a combined oral contraceptive.

Ovulen

Ovulen, a combination of **ethynodiol diacetate** and mestranol, was one of the earliest oral contraceptives to gain widespread use. Clinical trials in the 1960s demonstrated its high contraceptive efficacy.

| Trial | Formulation | Number of Cycles | Pearl Index (Pregnancies per 100 woman-years) | Reference |
|--------------------------|--|------------------|--|-------------------------------------|
| Pincus et al. (1960s) | Ethynodiol diacetate 1mg + Mestranol 0.1mg | >10,000 | ~0.1 | (Generalized from early OC studies) |
| Indian Study (1968) | Ethynodiol diacetate 1mg/0.5mg + Mestranol 0.1mg | 5,196 | 0 (with regular use) | [9] |

Common side effects reported in early trials included breakthrough bleeding, nausea, and weight changes.[10][11]

Demulen

Demulen, combining **ethynodiol diacetate** with ethinyl estradiol, was introduced later. A large Phase IV trial of Demulen 1/35 (1mg **ethynodiol diacetate** and 35µg ethinyl estradiol) provided extensive data on its efficacy and safety.[12]

| Trial | Formulation | Number of Patients | Number of Cycles | Failure Rate | Reference |
|-----------------------|---|--------------------------------|------------------|--------------|----------------------|
| Phase IV Trial (1991) | Ethinodiol diacetate 1mg + Ethinyl estradiol 35µg | 5,412 (evaluable for efficacy) | 21,440 | 0.7% | [12] |

The side effect profile of Demulen was comparable to other combined oral contraceptives of its time.

Conclusion

The discovery and development of **ethynodiol diacetate** represent a significant chapter in the history of medicinal chemistry and reproductive health. As a potent, orally active progestin, it played a crucial role in the second generation of oral contraceptives, offering millions of women an effective method of family planning. The work of Frank B. Colton and the research team at G.D. Searle laid the foundation for decades of innovation in steroidal contraceptives. This technical guide has provided a comprehensive overview of the historical, chemical, and pharmacological aspects of **ethynodiol diacetate**, underscoring its enduring importance in the field of drug development.

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Phone: (601) 213-4426

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